molecular formula C14H16ClN B15307681 ({[1,1'-Biphenyl]-3-yl}methyl)(methyl)amine hydrochloride

({[1,1'-Biphenyl]-3-yl}methyl)(methyl)amine hydrochloride

Cat. No.: B15307681
M. Wt: 233.73 g/mol
InChI Key: LYGBIIRZHPKECH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

({[1,1’-Biphenyl]-3-yl}methyl)(methyl)amine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a biphenyl group attached to a methylamine moiety. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[1,1’-Biphenyl]-3-yl}methyl)(methyl)amine hydrochloride typically involves the reaction of 3-bromomethylbiphenyl with methylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of ({[1,1’-Biphenyl]-3-yl}methyl)(methyl)amine hydrochloride can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

({[1,1’-Biphenyl]-3-yl}methyl)(methyl)amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

({[1,1’-Biphenyl]-3-yl}methyl)(methyl)amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ({[1,1’-Biphenyl]-3-yl}methyl)(methyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group allows for strong binding interactions, while the amine moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzylamine hydrochloride
  • Phenethylamine hydrochloride
  • Diphenylamine hydrochloride

Comparison

({[1,1’-Biphenyl]-3-yl}methyl)(methyl)amine hydrochloride is unique due to the presence of the biphenyl group, which provides enhanced binding interactions compared to simpler amines like benzylamine hydrochloride. This makes it more effective in applications requiring strong molecular interactions, such as enzyme inhibition or receptor binding studies.

Properties

Molecular Formula

C14H16ClN

Molecular Weight

233.73 g/mol

IUPAC Name

N-methyl-1-(3-phenylphenyl)methanamine;hydrochloride

InChI

InChI=1S/C14H15N.ClH/c1-15-11-12-6-5-9-14(10-12)13-7-3-2-4-8-13;/h2-10,15H,11H2,1H3;1H

InChI Key

LYGBIIRZHPKECH-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=CC=C1)C2=CC=CC=C2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.